4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Overview
Description
4-(2,2,3-Trimethylcyclopentyl)butanoic acid, also known as GIV3727, is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43 . It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells . In human sensory trials, it significantly reduced the bitter flavor associated with these two artificial sweeteners .
Molecular Structure Analysis
The molecular formula of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is C12H22O2 . It has an average mass of 198.302 Da and a monoisotopic mass of 198.161987 Da .Physical And Chemical Properties Analysis
The solubility of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is 30 mg/ml in DMF, 25 mg/ml in DMSO, and 20 mg/ml in ethanol . It has a lower solubility of 0.25 mg/ml in PBS (pH 7.2) .Scientific Research Applications
Optical Gating of Photosynthetic Synthetic Ion Channels
A study by Ali et al. (2012) discusses the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, which is structurally similar to 4-(2,2,3-Trimethylcyclopentyl)butanoic acid, in the optical gating of nanofluidic devices based on synthetic ion channels. These channels, lined with photolabile hydrophobic molecules, can be irradiated to generate hydrophilic groups, enabling UV-light-triggered transport of ionic species in aqueous solution. This technology has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Photochemically Induced Electron Transfer
Research by Heaney et al. (1978) investigated the photo-oxidation of 4-([3]ferrocenophanyl)butanoic acids, a category that includes compounds like 4-(2,2,3-Trimethylcyclopentyl)butanoic acid. This study found that upon UV irradiation, these compounds undergo photo-oxidation to zwitterions, with kinetic variations attributed to structural features. This research suggests applications in areas of photochemistry and material sciences (Heaney, Logan, & Watts, 1978).
Biotransformation Studies
Pottier et al. (1978) explored the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a compound related to 4-(2,2,3-Trimethylcyclopentyl)butanoic acid. The study highlighted species-specific metabolic pathways, providing insights into the compound's metabolism in different organisms. This information is valuable for pharmacological and toxicological studies (Pottier, Busigny, & Raynaud, 1978).
Pharmaceutical Intermediate Synthesis
Research by Fan (1990) on 4,4-Bis(4-fluorophenyl) butanoic acid, a structurally related compound, focused on its use as a pharmaceutical intermediate. The study detailed a process for removing undesired isomers via sulfonation, demonstrating applications in pharmaceutical manufacturing and compound purification (Fan, 1990).
Chemical Reactivity and Molecular Docking
Vanasundari et al. (2018) investigated the chemical properties of 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, similar to 4-(2,2,3-Trimethylcyclopentyl)butanoic acid. Their study included spectroscopic analysis, stability assessments, reactivity evaluations, and molecular docking studies. They concluded that butanoic acid derivatives, like 4-(2,2,3-Trimethylcyclopentyl)butanoic acid, have potential applications in nonlinear optical materials and pharmacological research due to their binding affinity and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis of Novel Chemical Structures
Kiddle et al. (1995) used the dianion of 4-(phenylsulfonyl)butanoic acid, a compound analogous to 4-(2,2,3-Trimethylcyclopentyl)butanoic acid, to synthesize indolizidines with various alkyl substituents. This research demonstrates the utility of such compounds in creating novel chemical structures with potential applications in medicinal chemistry and synthetic organic chemistry (Kiddle, Green, & Thompson, 1995).
Spectroscopic and Structural Investigations
In another study by Vanasundari et al. (2017), spectroscopic and structural properties of 4 – [(3, 4 –dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid were explored. The research highlighted the compound's potential in nonlinear optics and as a candidate for molecular docking in biological studies, suggesting that compounds like 4-(2,2,3-Trimethylcyclopentyl)butanoic acid could have similar applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Safety And Hazards
properties
IUPAC Name |
4-(2,2,3-trimethylcyclopentyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFXCRCUENNESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893723 | |
Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet aroma | |
Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Very slightly soluble (in ethanol) | |
Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.955-0.961 | |
Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
CAS RN |
957136-80-0 | |
Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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